molecular formula C13H15ClN2O3 B2406411 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide CAS No. 1797048-91-9

2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide

Cat. No.: B2406411
CAS No.: 1797048-91-9
M. Wt: 282.72
InChI Key: QAKBQVDVNGLSDZ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a synthetic organic compound. Its structure includes a chlorinated phenyl ring, a hydroxy group, a cyano group, and an acetamide moiety. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide typically involves multiple steps, including:

    Chlorination: Introduction of a chlorine atom to the phenyl ring.

    Hydroxylation: Addition of a hydroxy group to the phenyl ring.

    Acetamide Formation: Reaction of the chlorinated and hydroxylated phenyl compound with an appropriate acetamide precursor.

    Cyano Group Introduction: Incorporation of the cyano group into the molecule.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxy group or other reactive sites.

    Reduction: Reduction reactions could target the cyano group or other functional groups.

    Substitution: The chlorine atom on the phenyl ring may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide may have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For example, if the compound has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. Molecular targets could include proteins, nucleic acids, or other cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chloro-4-hydroxyphenyl)acetamide: Lacks the cyano and methoxy groups.

    N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorinated phenyl ring.

    2-(4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide: Lacks the chlorine atom.

Uniqueness

The presence of both the cyano and methoxy groups, along with the chlorinated phenyl ring, may confer unique chemical and biological properties to 2-(2-chloro-4-hydroxyphenyl)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(2-chloro-4-hydroxyphenyl)-N-(2-cyano-1-methoxypropan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3/c1-13(7-15,8-19-2)16-12(18)5-9-3-4-10(17)6-11(9)14/h3-4,6,17H,5,8H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKBQVDVNGLSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)(C#N)NC(=O)CC1=C(C=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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